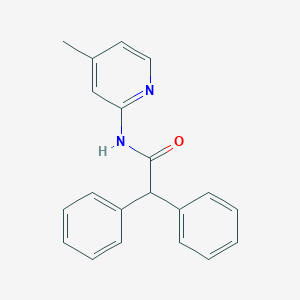
N-(2-chlorophenyl)-2,2-diphenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-2,2-diphenylacetamide, also known as chlorphenamidine, is a chemical compound that belongs to the class of acetanilide derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of N-(2-chlorophenyl)-2,2-diphenylacetamide is not fully understood. However, it has been proposed that it exerts its biological effects by inhibiting the activity of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins and other inflammatory mediators. Additionally, it has been suggested that N-(2-chlorophenyl)-2,2-diphenylacetamide may modulate the activity of ion channels and receptors involved in pain perception and immune function.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2,2-diphenylacetamide has been shown to exhibit a variety of biochemical and physiological effects. It has been reported to inhibit the growth of a wide range of microorganisms, including bacteria and fungi. Additionally, it has been found to reduce the production of pro-inflammatory cytokines and chemokines, as well as to attenuate pain and inflammation in animal models. Furthermore, N-(2-chlorophenyl)-2,2-diphenylacetamide has been shown to modulate the activity of immune cells, such as T cells and macrophages.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chlorophenyl)-2,2-diphenylacetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied, which makes it a well-characterized compound. Additionally, it exhibits a broad range of biological activities, which makes it a useful tool for investigating various biological processes. However, there are also some limitations associated with the use of N-(2-chlorophenyl)-2,2-diphenylacetamide in lab experiments. For example, it has been reported to exhibit some toxicity towards certain cell types, which may limit its use in some assays.
Direcciones Futuras
There are several future directions for the study of N-(2-chlorophenyl)-2,2-diphenylacetamide. One potential area of research is the development of more potent and selective derivatives of this compound for use as antimicrobial, anti-inflammatory, and analgesic agents. Additionally, the mechanism of action of N-(2-chlorophenyl)-2,2-diphenylacetamide could be further elucidated through the use of advanced biochemical and biophysical techniques. Furthermore, the potential of N-(2-chlorophenyl)-2,2-diphenylacetamide as a cancer chemotherapeutic agent could be explored in more detail, particularly in the context of combination therapy with other anticancer agents. Lastly, the use of N-(2-chlorophenyl)-2,2-diphenylacetamide as a model compound for the study of acetanilide derivatives could be expanded to include other related compounds, with the goal of identifying new lead compounds for drug development.
In conclusion, N-(2-chlorophenyl)-2,2-diphenylacetamide is a well-studied compound with a broad range of potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies on this compound could lead to the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-(2-chlorophenyl)-2,2-diphenylacetamide can be achieved through a multi-step process involving the reaction of 2-chloroaniline with benzophenone, followed by the reduction of the resulting intermediate with sodium borohydride. The final product can be obtained through recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-2,2-diphenylacetamide has been widely studied for its potential applications in medicinal chemistry. It has been reported to exhibit antimicrobial, anti-inflammatory, and analgesic properties. Additionally, it has been investigated for its potential as a cancer chemotherapeutic agent, as well as its ability to modulate the immune system. Furthermore, N-(2-chlorophenyl)-2,2-diphenylacetamide has been used as a model compound for the study of the structure-activity relationship of acetanilide derivatives.
Propiedades
Nombre del producto |
N-(2-chlorophenyl)-2,2-diphenylacetamide |
|---|---|
Fórmula molecular |
C20H16ClNO |
Peso molecular |
321.8 g/mol |
Nombre IUPAC |
N-(2-chlorophenyl)-2,2-diphenylacetamide |
InChI |
InChI=1S/C20H16ClNO/c21-17-13-7-8-14-18(17)22-20(23)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H,(H,22,23) |
Clave InChI |
OAUTVSJNPJIJRI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3Cl |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















